molecular formula C17H13F3N2O2 B072496 N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide CAS No. 1525-22-0

N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide

Cat. No. B072496
CAS RN: 1525-22-0
M. Wt: 334.29 g/mol
InChI Key: IPALEQHZDXFXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide, also known as Fmoc-OSu, is a chemical compound widely used in scientific research. It is a derivative of fluorene, an organic compound commonly found in coal tar and petroleum. Fmoc-OSu is used to protect amino acids during peptide synthesis, and it has several other scientific research applications.

Mechanism of Action

N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide works by reacting with the amino group of the incoming amino acid, forming an amide bond. This reaction is reversible, allowing the Fmoc group to be removed when the peptide synthesis is complete. The Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the linkage between the Fmoc group and the amino acid.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely as a tool in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide in peptide synthesis are that it allows for the controlled addition of amino acids to the growing peptide chain, and it is easily removed when the synthesis is complete. The limitations of using this compound are that it can be expensive and time-consuming to synthesize, and it can be difficult to remove the Fmoc group without damaging the peptide chain.

Future Directions

There are several future directions for the use of N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide in scientific research. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the use of this compound in the synthesis of complex peptides and proteins. Finally, this compound could be used in the development of new drugs and diagnostic tools based on peptides.

Synthesis Methods

N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide can be synthesized by reacting fluorene with trifluoroacetic anhydride and acetic anhydride in the presence of a catalyst. The resulting product is then purified by column chromatography. This synthesis method is well-established and has been used in scientific research for many years.

Scientific Research Applications

N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide is primarily used in peptide synthesis. Peptides are short chains of amino acids that play critical roles in biological processes. They can be used as drugs, diagnostic tools, and research probes. This compound is used to protect the amino group of the incoming amino acid during peptide synthesis, allowing for the controlled addition of amino acids to the growing peptide chain.

properties

CAS RN

1525-22-0

Molecular Formula

C17H13F3N2O2

Molecular Weight

334.29 g/mol

IUPAC Name

N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C17H13F3N2O2/c1-9(23)21-10-6-7-12-11-4-2-3-5-13(11)15(14(12)8-10)22-16(24)17(18,19)20/h2-8,15H,1H3,(H,21,23)(H,22,24)

InChI Key

IPALEQHZDXFXJP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2NC(=O)C(F)(F)F

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2NC(=O)C(F)(F)F

Other CAS RN

1525-22-0

synonyms

N-(2-acetamido-9H-fluoren-9-yl)-2,2,2-trifluoro-acetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.